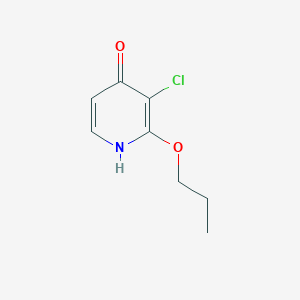

3-Chloro-2-propoxypyridin-4-OL

Description

Overview of Pyridine (B92270) as a Privileged Heterocyclic Scaffold in Organic Chemistry

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a cornerstone of organic chemistry. nih.gov Its structure, analogous to benzene (B151609) with a CH group replaced by a nitrogen atom, imparts unique chemical properties. ijnrd.org The nitrogen atom's presence makes the pyridine ring electron-deficient and imparts weak basicity, which can improve water solubility in larger molecules. nih.govjchemrev.com This fundamental scaffold is not only a common solvent but also a crucial building block in the synthesis of a vast array of functional molecules. nih.gov Pyridine and its derivatives are integral components of numerous natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin and pyridoxine. nih.gov Their significance extends to being vital ligands in organometallic chemistry and asymmetric catalysis. nih.gov The versatility of the pyridine ring allows for various substitution patterns, leading to a wide spectrum of chemical and physical properties. nih.govwisdomlib.org

Significance of Halogenated and Alkoxy-Substituted Pyridinols in Synthetic Endeavors

The strategic placement of halogen and alkoxy groups on the pyridinol framework provides chemists with powerful tools for molecular design and synthesis. Halogenated pyridines are key intermediates, with the halogen atom serving as a versatile handle for a variety of chemical transformations, including metal-halogen exchange and cross-coupling reactions. arkat-usa.orgresearchgate.net These reactions enable the introduction of diverse functional groups, paving the way for the construction of complex molecular architectures. arkat-usa.orgresearchgate.net

Alkoxy-substituted pyridines are also of great importance, found in a range of pharmaceuticals, electronic materials, and liquid crystals. arkat-usa.orgresearchgate.net The alkoxy group can influence the electronic properties of the pyridine ring and can be a precursor to pyridinols or pyridones. arkat-usa.org The combination of halogen and alkoxy substituents on a pyridinol ring, as seen in 3-Chloro-2-propoxypyridin-4-OL, creates a highly functionalized and versatile scaffold for further chemical exploration. The synthesis of such compounds often involves multi-step sequences, starting from readily available materials like 2-chloropyridine. google.com

Research Landscape Surrounding this compound and Related Pyridine Systems

The research landscape for substituted pyridines is vast and continually expanding. A significant portion of this research is driven by the pursuit of new therapeutic agents, as pyridine scaffolds are present in a multitude of approved drugs. scispace.comnih.gov The synthesis of highly substituted pyridines is a major focus, with researchers developing novel and efficient methods to access these complex structures. chim.itnih.gov These methods often involve multi-component reactions or cascade reactions, which allow for the rapid assembly of molecular diversity from simple starting materials. chim.itnih.gov

While specific research directly on this compound is not extensively documented in readily available literature, the broader class of substituted pyridinols is a subject of intense study. For instance, research on related structures like 3-chloro-2-(cyclopentyloxy)pyridin-4-ol (B2891058) and 2-butoxy-3-chloropyridin-4-ol (B8032526) indicates an active interest in this substitution pattern. bldpharm.com The investigation of such compounds often involves their synthesis and subsequent use as building blocks in the creation of more complex molecules with potential biological activity.

Scope and Academic Research Objectives for this compound Investigations

The primary academic research objectives for a compound like this compound would likely revolve around its synthesis and its potential as a synthetic intermediate. Key areas of investigation would include:

Development of efficient and regioselective synthetic routes: Researchers would aim to devise high-yielding and scalable methods for the preparation of this compound. This could involve exploring different starting materials and reaction conditions.

Exploration of its chemical reactivity: A thorough investigation of the reactivity of the chloro, propoxy, and hydroxyl groups on the pyridine ring would be crucial. This would involve subjecting the compound to various reaction conditions to understand its synthetic utility.

Utilization as a scaffold for library synthesis: The functional groups present in this compound make it an ideal candidate for the parallel synthesis of a library of related compounds. This would allow for the exploration of the chemical space around this scaffold.

Investigation of potential applications: While direct applications are not the primary focus of academic research, the synthesized derivatives could be screened for interesting properties, such as catalytic activity or unique photophysical characteristics.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-propoxy-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c1-2-5-12-8-7(9)6(11)3-4-10-8/h3-4H,2,5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWEHXJCEGZVXHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C(=O)C=CN1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 3 Chloro 2 Propoxypyridin 4 Ol and Analogues

Retrosynthetic Analysis of the 3-Chloro-2-propoxypyridin-4-OL Core Structure

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. advancechemjournal.comsemanticscholar.org For this compound, several logical disconnections can be proposed to devise potential synthetic routes.

A primary analysis suggests disconnecting the three substituents—chloro, propoxy, and hydroxyl groups—from the pyridine (B92270) core. This can be envisioned through three key bond cleavages:

C-O Ether Disconnection: The bond between the pyridine C2 carbon and the propoxy group oxygen can be disconnected. This suggests an etherification reaction, such as a Williamson ether synthesis or a nucleophilic aromatic substitution (SNAr) with a propoxide nucleophile on a 2-halopyridine precursor.

C-Cl Disconnection: Cleavage of the C3-Cl bond points to a late-stage electrophilic chlorination of a pre-functionalized pyridin-4-ol intermediate. The regioselectivity of this step is a critical consideration.

C-O Alcohol Disconnection: The C4-OH bond disconnection is less straightforward. Direct hydroxylation of a pyridine ring at C4 is challenging. A more viable approach involves recognizing the tautomeric relationship with the corresponding pyridin-4(1H)-one. Therefore, the retrosynthesis leads back to a pyridin-4-one precursor, which can be synthesized through various ring-forming reactions.

Based on these disconnections, a plausible retrosynthetic pathway emerges. The target molecule can be traced back to a key intermediate such as 3-chloro-2-halopyridin-4-ol (or its pyridin-4-one tautomer). This intermediate could then be derived from a simpler, commercially available starting material like 2,3-dichloropyridine . The synthetic challenge lies in the selective and sequential introduction of the propoxy and hydroxyl groups while controlling the regiochemistry of the chlorination step. An alternative approach involves constructing the substituted pyridine ring from acyclic precursors, a method that can offer high control over the substitution pattern. researchgate.netnih.gov

Direct Functionalization Approaches to Pyridine Ring Systems

Direct functionalization involves modifying a pre-existing pyridine ring to install the desired substituents. This approach is common but often challenged by the inherent electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution and activates it for nucleophilic attack, primarily at the 2- and 4-positions. stackexchange.com

Regioselective Halogenation Methods of Pyridinols

Introducing a chlorine atom at the C3 position of a pyridinol presents a significant regiochemical challenge. Direct electrophilic halogenation of pyridine is difficult and typically requires harsh conditions. However, the presence of an activating hydroxyl group at the C4 position (as the pyridinol tautomer) or the amide functionality (as the pyridin-4-one tautomer) can facilitate this transformation. These groups are ortho-, para-directing, meaning they would direct an incoming electrophile to the C3 and C5 positions.

Achieving selective chlorination at C3 over the electronically similar C5 position is a key hurdle. The steric and electronic environment created by the substituents at C2 and C4 will influence the outcome. Common reagents for such transformations include N-chlorosuccinimide (NCS) and copper(II) chloride. nih.govnih.gov

| Reagent | Typical Conditions | Key Considerations |

|---|---|---|

| N-Chlorosuccinimide (NCS) | Inert solvent (e.g., CH2Cl2, CCl4, or acetic acid) | Mild conditions; regioselectivity is highly substrate-dependent. |

| Sulfuryl Chloride (SO2Cl2) | Often used with a radical initiator or at elevated temperatures. | Can be aggressive; may lead to over-chlorination. |

| Copper(II) Chloride (CuCl2) | Can catalyze aerobic chlorination of electron-rich aromatics. rsc.org | Offers a potentially milder, catalytic alternative. |

Alkoxylation and Etherification Pathways for Pyridine Oxygenation

The introduction of the C2-propoxy group is most readily accomplished via a nucleophilic aromatic substitution (SNAr) reaction. The nitrogen atom in the pyridine ring withdraws electron density, making the C2 and C4 positions susceptible to attack by nucleophiles. stackexchange.comnih.gov A precursor such as a 2,3-dichloro-pyridin-4-ol derivative would be an ideal substrate.

In such a substrate, the C2-chloro group is significantly more activated towards nucleophilic attack than the C3-chloro group. This is because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative ring nitrogen, a stabilizing feature that is not possible for attack at C3. stackexchange.com Reaction with sodium propoxide would therefore proceed with high regioselectivity for the C2 position.

| Method | Substrate | Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| SNAr Reaction | 2-Halopyridine | Sodium Propoxide (NaOPr), Propanol | High regioselectivity for C2/C4 positions. youtube.com | Requires an activated substrate (e.g., a halo-substituent). |

| Williamson Ether Synthesis | 2-Hydroxypyridine (2-Pyridone) | Propyl halide (e.g., Pr-Br), Strong Base (e.g., NaH) | Versatile for many alcohols. | Can result in N-alkylation in addition to O-alkylation of pyridones. |

Hydroxylation and Tautomeric Considerations in Pyridinone-Pyridinol Systems

The 4-hydroxy group is a key feature of the target molecule, which exists in a tautomeric equilibrium with its keto form, pyridin-4(1H)-one. This equilibrium is fundamental to the molecule's reactivity and properties.

The position of the equilibrium is highly dependent on the environment. In the gas phase, the aromatic 4-hydroxypyridine (B47283) tautomer is often more stable. wikipedia.orgstackexchange.com However, in polar solvents and in the solid state, the pyridin-4(1H)-one form typically predominates due to favorable intermolecular interactions, such as hydrogen bonding, and resonance stabilization involving a charge-separated form. stackexchange.comchemtube3d.com

From a synthetic perspective, it is often more practical to construct the pyridin-4-one ring system directly rather than attempting a direct C-H hydroxylation of a pyridine ring. Many established methods for pyridine synthesis, such as those starting from 1,5-dicarbonyl compounds or multicomponent reactions, yield pyridin-2-one or pyridin-4-one scaffolds. iipseries.orgmdpi.compreprints.org Once formed, the pyridone exists in equilibrium with the desired pyridinol.

Convergent and Divergent Synthetic Pathways to this compound Scaffolds

Building a polysubstituted pyridine like this compound often relies on strategies that utilize pre-functionalized intermediates. These pathways allow for the controlled, sequential introduction of functional groups, addressing the challenges of regioselectivity.

Strategies Involving Pre-functionalized Pyridine Intermediates

A logical and convergent synthetic strategy would commence with a commercially available, multi-halogenated pyridine. For instance, 2,3,4-trichloropyridine (B1368115) serves as an excellent starting scaffold. The distinct electronic environments of the three chloro-substituents allow for their selective functionalization.

A plausible synthetic sequence is outlined below:

Selective Alkoxylation at C4: The C4 position in 2,3,4-trichloropyridine is the most activated site for nucleophilic aromatic substitution. A reaction with a hydroxide (B78521) source (e.g., NaOH or KOH) under controlled conditions can selectively displace the C4-chloro group to yield 2,3-dichloro-pyridin-4-ol . This intermediate exists predominantly as the 2,3-dichloro-1H-pyridin-4-one tautomer.

Selective Alkoxylation at C2: The resulting dichloropyridone can then be reacted with sodium propoxide. The C2 position is now the most electrophilic site, facilitating a second SNAr reaction to displace the C2-chloro group. This step forms the 3-chloro-2-propoxy-1H-pyridin-4-one intermediate.

Tautomerization: The final product, This compound , is the enol tautomer of the synthesized pyridone. The final isolated product will exist in equilibrium between these two forms, with the pyridone typically favored in condensed phases.

This strategy leverages the inherent reactivity patterns of the pyridine ring, using the activating effect of the ring nitrogen to control the regiochemical outcome of sequential nucleophilic substitutions. This approach avoids the difficult C3-chlorination of an already electron-rich pyridinol and instead builds the desired functionality around an existing chloro-substituent at that position.

De Novo Cyclization Reactions for Pyridine Ring Formation

De novo synthesis, the construction of the pyridine ring from acyclic precursors, offers a powerful and flexible approach to highly substituted pyridines. mdpi.com Multicomponent reactions (MCRs) are particularly noteworthy in this context as they allow for the rapid assembly of complex molecules in a single step, often with high atom economy. nih.gov

One versatile method for the synthesis of 4-hydroxypyridines involves a three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids. chim.it This approach provides a flexible route to highly substituted pyridin-4-ol derivatives. chim.it While not directly demonstrated for this compound, this methodology could potentially be adapted by utilizing a nitrile precursor bearing a chlorine atom at the alpha-position and a propoxyallene. The subsequent cyclization would then yield the desired substituted pyridin-4-ol core.

Another relevant strategy is the Guareschi-Thorpe reaction, which involves the condensation of a β-dicarbonyl compound, a cyanoacetamide, and an aldehyde in the presence of a base. An advanced, greener version of this reaction utilizes ammonium (B1175870) carbonate in an aqueous medium, which acts as both the nitrogen source and the reaction promoter. x-mol.net This method is advantageous due to its operational simplicity, use of an environmentally benign solvent, and high yields. x-mol.net To apply this to the synthesis of the target compound, a suitably substituted β-keto ester or 1,3-diketone would be required.

The Bohlmann-Rahtz pyridine synthesis is another classical yet effective method that involves the condensation of an enamine with an α,β-unsaturated carbonyl compound. organic-chemistry.org Modifications of this approach, for instance, through olefin cross-metathesis to generate the α,β-unsaturated 1,5-dicarbonyl precursor, offer a high degree of regiocontrol and substituent variability. organic-chemistry.org

A general overview of key de novo pyridine syntheses is presented in the table below.

| Reaction Name | Reactants | Key Features | Potential Applicability for this compound |

| Three-Component Reaction | Lithiated alkoxyallene, nitrile, carboxylic acid | Flexible, provides highly substituted pyridin-4-ols. chim.it | Use of a chloro-substituted nitrile and a propoxyallene. |

| Guareschi-Thorpe Synthesis | β-dicarbonyl compound, cyanoacetamide, aldehyde | Can be performed in aqueous media with high yields. x-mol.net | Requires a specifically substituted β-dicarbonyl precursor. |

| Bohlmann-Rahtz Synthesis | Enamine, α,β-unsaturated carbonyl compound | Regiocontrolled synthesis with diverse substitution patterns. organic-chemistry.org | Requires synthesis of a suitable enamine and unsaturated carbonyl precursor. |

Catalytic Methodologies in the Synthesis of Halogenated Alkoxypyridines

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to functionalized molecules. Both transition-metal catalysis and organocatalysis have been successfully employed in the synthesis and derivatization of halogenated alkoxypyridines.

Transition-metal catalysis is instrumental in forming C-C and C-O bonds, which are crucial steps in the synthesis of complex pyridine derivatives. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for the introduction of aryl or alkyl groups onto the pyridine ring. beilstein-journals.org For instance, a two-step process involving a Suzuki coupling followed by demethylation has been developed to produce pyridine-phenolic ligands in high purity and yield. arkat-usa.org This highlights the utility of palladium catalysis in constructing C-C bonds involving a pyridine core.

The formation of the C-O bond to introduce the propoxy group at the 2-position of the pyridine ring can also be achieved through transition-metal catalysis. For example, a series of 2-aryloxy-4-alkoxy-pyridines were synthesized as corticotropin-releasing factor 1 (CRF1) receptor antagonists, demonstrating the feasibility of introducing alkoxy groups onto a pre-existing pyridine ring. nih.gov While the specific catalyst was not detailed in the abstract, such transformations often employ copper or palladium catalysts.

Furthermore, iridium(I) complexes have been shown to catalyze the O-to-N-alkyl migration in 2-alkoxypyridines to form N-alkylpyridones. acs.org Although this reaction transforms the alkoxy-pyridine, it underscores the ability of transition metals to activate the C-O bond in these systems.

A summary of relevant transition-metal catalyzed reactions is provided below.

| Catalyst Type | Reaction Type | Bond Formed | Relevance to this compound Synthesis |

| Palladium | Suzuki-Miyaura Coupling | C-C | Functionalization of the pyridine ring. beilstein-journals.orgarkat-usa.org |

| Copper/Palladium | C-O Coupling | C-O | Introduction of the propoxy group. nih.gov |

| Iridium | C-O Bond Cleavage/Rearrangement | N-C | Demonstrates activation of the C-O bond in 2-alkoxypyridines. acs.org |

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and often more sustainable alternative to metal-based catalysis. nih.govnih.govresearchgate.netacs.orgunibo.it In the context of pyridine chemistry, organocatalysis has been successfully applied to the functionalization of the pyridine ring.

A notable example is the photochemical organocatalytic functionalization of pyridines via pyridinyl radicals. nih.govnih.govresearchgate.netacs.org This method utilizes a dithiophosphoric acid that acts as a Brønsted acid, a single-electron transfer (SET) reductant, and a hydrogen atom abstractor. nih.gov This cascade of events allows for the formation of a new C(sp²)-C(sp³) bond with distinct positional selectivity compared to classical Minisci reactions. nih.govacs.org This strategy could potentially be employed for the late-stage functionalization of a pre-formed 3-chloro-2-propoxypyridine (B8029266) scaffold.

The table below summarizes the key aspects of this organocatalytic approach.

| Organocatalyst | Reaction Type | Key Intermediate | Potential Application |

| Dithiophosphoric Acid | Photochemical C-H Functionalization | Pyridinyl Radical | Late-stage introduction of substituents onto the pyridine ring. nih.govnih.govresearchgate.netacs.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. mdpi.com Key considerations include the use of safer solvents, maximization of atom economy, and reduction of waste. acsgcipr.org

One of the primary goals of green chemistry is to reduce or eliminate the use of volatile organic solvents. The use of water as a reaction medium is highly desirable due to its low cost, non-flammability, and environmental benignity. nih.gov As mentioned earlier, the advanced Guareschi-Thorpe synthesis of hydroxypyridines can be efficiently carried out in an aqueous medium using ammonium carbonate. x-mol.net This approach not only avoids organic solvents but also often leads to the precipitation of the product, simplifying the work-up procedure. x-mol.net

Solvent-free reaction conditions, often facilitated by microwave irradiation, represent another green synthetic strategy. nih.gov One-pot multicomponent reactions under microwave irradiation can significantly reduce reaction times and energy consumption while producing high yields of pure products. nih.gov

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. chempedia.infoprimescholars.com Reactions with high atom economy are inherently greener as they generate less waste. Multicomponent reactions are often highly atom-economical as most of the atoms from the starting materials are incorporated into the final product. nih.gov

In the context of pyridine synthesis, direct de novo cyclization reactions are generally more atom-economical than strategies that rely on the functionalization of a pre-existing pyridine ring, which may involve protecting groups and multiple steps, leading to the generation of more waste. acsgcipr.org For instance, the direct formation of the aromatic pyridine ring by elimination of a small molecule like water is preferable to a two-step process involving the oxidation of a dihydropyridine (B1217469) intermediate. acsgcipr.org If an oxidation step is necessary, the use of green oxidants such as O₂ or H₂O₂ is favored over stoichiometric heavy metal oxidants. acsgcipr.org

The table below highlights key green chemistry principles applicable to the synthesis of the target compound.

| Green Chemistry Principle | Synthetic Strategy | Advantages |

| Use of Safer Solvents | Aqueous synthesis (e.g., advanced Guareschi-Thorpe) | Reduced environmental impact, simplified work-up. x-mol.net |

| Energy Efficiency | Microwave-assisted synthesis | Shorter reaction times, lower energy consumption. nih.gov |

| Atom Economy | Multicomponent reactions | High efficiency, minimal waste generation. chempedia.info |

| Waste Minimization | Direct aromatization, use of green oxidants | Avoids stoichiometric waste from protecting groups and harsh oxidants. acsgcipr.org |

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 2 Propoxypyridin 4 Ol

Nucleophilic and Electrophilic Transformations of the Pyridine (B92270) Nucleus

The pyridine ring is inherently electron-deficient, which generally favors nucleophilic substitution, particularly at the 2- and 4-positions. slideshare.net However, the substituents on 3-Chloro-2-propoxypyridin-4-OL significantly influence the regioselectivity and feasibility of these reactions.

The 3-chloro position of the pyridine ring is generally less reactive towards nucleophilic substitution compared to the 2- and 4-positions. chegg.com However, under forcing conditions, nucleophilic aromatic substitution (SNAr) can occur. The electron-donating propoxy and hydroxyl groups can further decrease the reactivity of the 3-position towards nucleophiles by increasing electron density at this position through resonance.

Substitution Reactions: Strong nucleophiles, such as alkoxides or amines, at high temperatures, could potentially displace the chloride.

Elimination Reactions: In the presence of a very strong base, such as sodium amide, an elimination-addition reaction via a pyridyne intermediate might be possible, although this is less common for 3-halopyridines. stackexchange.com

| Reaction Type | Reagents | Potential Products | Conditions |

|---|---|---|---|

| Nucleophilic Substitution | Sodium methoxide | 3-Methoxy-2-propoxypyridin-4-ol | High temperature |

| Nucleophilic Substitution | Ammonia | 3-Amino-2-propoxypyridin-4-ol | High pressure and temperature |

The 4-hydroxyl group behaves as a typical phenol, exhibiting both acidic and nucleophilic properties. It can exist in tautomeric equilibrium with its keto form, 4-pyridone. wikipedia.orgchemtube3d.com

Derivatization:

Etherification: Reaction with alkyl halides in the presence of a base will yield the corresponding 4-alkoxy derivative.

Esterification: Acylation with acid chlorides or anhydrides will form the corresponding ester.

Redox Processes:

Oxidation: Strong oxidizing agents can potentially lead to ring-opening or the formation of quinone-like structures, though the pyridine ring is generally resistant to oxidation. In some biological systems, hydroxylation at adjacent positions can occur. nih.gov

| Reaction Type | Reagents | Potential Products |

|---|---|---|

| O-Alkylation | Propyl iodide, K2CO3 | 3-Chloro-2,4-dipropoxypyridine |

| O-Acylation | Acetyl chloride, Pyridine | 3-Chloro-2-propoxypyridin-4-yl acetate |

The 2-propoxy group is an ether linkage and can be cleaved under strong acidic conditions, typically with hydrohalic acids like HBr or HI. wikipedia.orgchemistrysteps.commasterorganicchemistry.comlibretexts.orgopenstax.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion.

Ether Cleavage:

Treatment with concentrated HBr or HI will likely yield 3-chloro-2-hydroxypyridin-4-ol and propyl halide. The reaction mechanism can be either SN1 or SN2 depending on the stability of the carbocation that would be formed from the alkyl group. libretexts.org

| Reaction Type | Reagents | Potential Products |

|---|---|---|

| Ether Cleavage | Concentrated HBr, heat | 3-Chloro-2-hydroxypyridin-4-ol, Propyl bromide |

| Ether Cleavage | Concentrated HI, heat | 3-Chloro-2-hydroxypyridin-4-ol, Propyl iodide |

Pericyclic and Rearrangement Reactions Involving Substituted Pyridine Systems

Pericyclic reactions, which proceed through a cyclic transition state, are a class of concerted reactions. msu.edu While less common for simple pyridines, substituted pyridines can participate in such transformations.

Diels-Alder Reaction: The pyridine ring can act as a diene, although its aromaticity makes it a poor diene. Electron-withdrawing groups can enhance its reactivity. It is more likely to act as a dienophile in inverse-electron-demand Diels-Alder reactions.

Ciamician-Dennstedt Rearrangement: This involves the ring expansion of a pyrrole with a dihalocarbene to form a 3-halopyridine. While not a reaction of the pyridine itself, it is a relevant synthesis method for related structures. youtube.comwikipedia.org

Boekelheide Reaction: This rearrangement of pyridine N-oxides with acylating agents can lead to substituted pyridines. imperial.ac.uk

Photoinduced and Radical-Mediated Transformations of Halogenated Pyridines

Photoinduced Transformations:

Photodehalogenation: Halogenated pyridines can undergo photodehalogenation, where the carbon-halogen bond is cleaved upon absorption of UV light. This can lead to the formation of pyridyl radicals.

Photo-cycloadditions: Pyridines can participate in [2+2] photocycloaddition reactions with alkenes. mdpi.com

Radical-Mediated Transformations:

Minisci Reaction: This reaction involves the addition of an alkyl radical to a protonated pyridine ring, typically at the 2- or 4-position. Given the substitution pattern of this compound, radical addition would likely be directed to the 6-position. wikipedia.org

Radical Substitution: The chloro group can be replaced via a radical mechanism, for example, using tributyltin hydride.

Reaction with Atomic Chlorine: Theoretical studies on the reaction of pyridine with atomic chlorine indicate that addition to the nitrogen atom to form a 1-chloropyridinyl radical is a major pathway. acs.orgnih.gov

| Reaction Type | Key Features | Potential Outcome for this compound |

|---|---|---|

| Minisci Reaction | Radical alkylation of protonated pyridine | Alkylation at the 6-position |

| Photodechlorination | UV light induced C-Cl bond cleavage | Formation of a 2-propoxy-4-hydroxypyridin-3-yl radical |

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies

The elucidation of reaction mechanisms for transformations involving this compound would rely on a combination of kinetic and spectroscopic techniques.

Kinetic Studies: By monitoring the reaction rate's dependence on the concentration of reactants, catalysts, and temperature, the rate law can be determined, providing insights into the reaction mechanism. For instance, kinetic studies on pyridine synthesis and substitution reactions have been reported. researchgate.netconsensus.app

Spectroscopic Studies:

NMR Spectroscopy (¹H, ¹³C): To identify the structure of intermediates and products.

IR Spectroscopy: To monitor the disappearance of starting material functional groups and the appearance of product functional groups. Vibrational spectra of pyridine and its derivatives are well-characterized. cdnsciencepub.com

Mass Spectrometry: To determine the molecular weight of products and intermediates.

UV-Vis Spectroscopy: To study changes in conjugation and electronic structure during the reaction. nih.gov

Theoretical and Computational Chemistry Approaches to 3 Chloro 2 Propoxypyridin 4 Ol

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties.

Density Functional Theory (DFT) has become a standard and reliable method for studying the structures and electronic properties of heterocyclic systems, including pyridine (B92270) derivatives. anveshanaindia.comresearchgate.net This approach is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are employed to find the lowest energy arrangement of atoms, known as the optimized molecular geometry. ruc.dk

For 3-Chloro-2-propoxypyridin-4-OL, DFT would be used to predict key structural parameters such as bond lengths, bond angles, and dihedral angles for its different potential tautomers and conformers. The stability analysis involves calculating the total electronic energy of the optimized structures. Lower energy values indicate greater stability. These calculations can reveal how substituents—the chloro, propoxy, and hydroxyl groups—influence the geometry and electronic distribution of the pyridine ring. For instance, DFT studies on related pyridinone derivatives have been used to evaluate optimized molecular properties, including energies and dipole moments, to investigate structural and electronic characteristics. iau.ir

Table 1: Predicted Geometrical Parameters for this compound Tautomers using DFT (B3LYP/6-311++G(d,p)) Note: The data in this table is hypothetical and based on typical values for related substituted pyridines and pyridones found in computational studies. It serves to illustrate the expected outputs of a DFT analysis.

| Parameter | Pyridinol Form | Pyridone Form |

| C2-C3 Bond Length (Å) | 1.41 | 1.45 |

| C3-C4 Bond Length (Å) | 1.39 | 1.36 |

| C4-C5 Bond Length (Å) | 1.39 | 1.44 |

| C4-O Bond Length (Å) | 1.36 (C-OH) | 1.25 (C=O) |

| N1-C2 Bond Length (Å) | 1.34 | 1.39 |

| C3-Cl Bond Length (Å) | 1.74 | 1.75 |

| O-H Bond Length (Å) | 0.97 | - |

| N-H Bond Length (Å) | - | 1.01 |

| C3-C4-C5 Bond Angle (°) | 119.5 | 117.0 |

| C4-O-H Bond Angle (°) | 109.0 | - |

| C2-N1-C6 Bond Angle (°) | 117.0 | 123.0 |

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that rely on first principles without using experimental data. Methods like Møller-Plesset perturbation theory (e.g., MP2) provide a higher level of theory than standard DFT for calculating electron correlation effects, which can be crucial for accurate energy predictions. rsc.org

These methods are instrumental in predicting electronic properties such as dipole moments, charge distributions on atoms, and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. For substituted pyridines, ab initio calculations can elucidate how electron-withdrawing (like chlorine) and electron-donating (like propoxy) groups modulate the electron density of the ring, influencing its susceptibility to electrophilic or nucleophilic attack. researchgate.net For example, calculations on pyridine-water interactions have shown that interaction energies can be accurately determined, providing insight into intermolecular forces. rsc.org

Conformational Landscape and Tautomerism of this compound

Like other hydroxypyridines, this compound can exist in different tautomeric forms, primarily the pyridinol (enol) and pyridone (keto) forms. Computational chemistry is essential for mapping the potential energy surface and understanding the equilibrium between these tautomers.

The relative stability of the pyridinol and pyridone tautomers is a central aspect of the chemistry of 4-hydroxypyridines. The equilibrium is governed by a delicate balance of factors including aromaticity, intramolecular hydrogen bonding, and substituent effects. The pyridinol form retains the aromaticity of the pyridine ring, while the pyridone form disrupts it but contains a strong carbonyl group.

Computational studies on the tautomerism of 2-hydroxypyridine have shown that the energy difference between the tautomers is often small and highly sensitive to the computational method used. nih.gov For 4-hydroxypyridine (B47283) systems, the pyridone tautomer is often more stable. The presence of a chlorine atom, as in this compound, can further influence this equilibrium. Studies on chlorinated 2-hydroxypyridines have demonstrated that chlorination at certain positions can significantly stabilize one tautomer over another. nih.gov For the target molecule, the chlorine at position 3 and the propoxy group at position 2 would electronically influence the pyridine ring, and their combined effect on the relative energies of the pyridinol and pyridone forms would be a key outcome of energetic profiling studies.

Table 2: Hypothetical Relative Energies of this compound Tautomers in the Gas Phase Note: This data is illustrative, based on general findings for substituted hydroxypyridines where the pyridone form is often more stable.

| Tautomer | Computational Method | Relative Energy (kcal/mol) |

| Pyridinol Form | B3LYP/6-311++G(d,p) | 2.5 |

| Pyridone Form | B3LYP/6-311++G(d,p) | 0.0 |

| Pyridinol Form | MP2/6-31++G(d,p) | 1.8 |

| Pyridone Form | MP2/6-31++G(d,p) | 0.0 |

The tautomeric equilibrium of hydroxypyridines is highly sensitive to the solvent environment. wuxibiology.com Polar solvents, especially those capable of hydrogen bonding like water, can dramatically shift the equilibrium by preferentially solvating the more polar tautomer. rsc.org The pyridone form, with its larger dipole moment due to the C=O and N-H bonds, is typically stabilized to a greater extent in polar solvents than the less polar pyridinol form. wuxibiology.com

Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent. ruc.dk These models treat the solvent as a continuous medium with a specific dielectric constant. More explicit models involve including a few solvent molecules directly in the calculation to account for specific hydrogen-bonding interactions. Studies on 3-hydroxypyridine have shown that its zwitterionic pyridone form is stabilized in water, and calculations indicated that three water molecules are involved in solvating the polar centers of the tautomer. rsc.org For this compound, similar computational approaches would predict a shift in the tautomeric equilibrium toward the pyridone form in aqueous or other polar protic solvents.

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. This allows for the determination of activation barriers, which are critical for understanding reaction rates and selectivity.

For a substituted pyridine like this compound, computational studies could investigate various potential reactions. For example, the pyridinol form might undergo electrophilic substitution on the ring, while the pyridone form could exhibit different reactivity. The nitrogen and oxygen atoms are potential sites for nucleophilic attack or protonation.

Computational studies on the reactions of related heterocycles, such as the hetero-Diels–Alder reaction of isoxazoles to form pyridines, have shown that Lewis acid catalysis can be modeled to understand its role in the reaction mechanism. rsc.org Similarly, the mechanism of multicomponent reactions to form pyridin-4-ol derivatives has been proposed based on the reactivity of intermediates, involving steps like intramolecular aldol-type additions. chim.it For this compound, theoretical calculations could be used to explore its reactivity in similar transformations, map the transition state structures, and predict the most favorable reaction pathways under different conditions.

Transition State Characterization and Activation Energies

In the realm of chemical reactivity, understanding the mechanism of a reaction is paramount. Transition state theory is a cornerstone of this understanding, and computational chemistry provides powerful tools for the characterization of transition states and the calculation of activation energies. For a molecule such as this compound, several types of reactions could be of interest, including tautomerization, nucleophilic substitution, or electrophilic aromatic substitution.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate reaction mechanisms. unjani.ac.id By mapping the potential energy surface of a reaction, stationary points, including reactants, products, and transition states, can be located and characterized. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Its structure is confirmed by the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate that leads from reactants to products.

The activation energy (Ea) of a reaction involving this compound can be calculated as the difference in energy between the transition state and the reactants. This value is crucial for predicting the rate of a reaction under given conditions. Computational methods, such as those implemented in software packages like Q-Chem, allow for the precise calculation of these thermodynamic properties. youtube.com

Table 1: Hypothetical Transition State Analysis for a Reaction of this compound

| Reaction Type | Reactants | Transition State (TS) | Products | Activation Energy (Ea) (kcal/mol) |

| Tautomerization (Keto-Enol) | 3-Chloro-2-propoxypyridin-4-one | [TS Structure] | This compound | Computationally Determined |

| Nucleophilic Substitution at C2 | This compound + Nu- | [TS Structure] | 3-Chloro-2-(Nu)pyridin-4-ol + PrO- | Computationally Determined |

Note: The values in this table are illustrative and would be determined through specific DFT calculations.

Reaction Coordinate Analysis and Potential Energy Surfaces

A reaction coordinate is a geometric parameter that changes during the conversion of one or more reactant molecular entities into one or more product molecular entities. A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule or a system of molecules as a function of its geometry. For a reaction involving this compound, a one-dimensional PES can be constructed by plotting the energy of the system against the reaction coordinate.

This analysis provides a visual representation of the reaction pathway, clearly showing the energy minima corresponding to reactants and products, and the energy maximum corresponding to the transition state. The shape of the PES around the transition state can provide further information about the dynamics of the reaction. For instance, a broad and flat potential energy surface near the transition state might indicate a less synchronous reaction mechanism.

Computational methods allow for the detailed exploration of the PES, identifying not only the minimum energy path but also alternative reaction pathways and the presence of any intermediate species. This comprehensive understanding of the reaction landscape is essential for controlling reaction outcomes and designing more efficient synthetic routes.

Predictive Spectroscopy using Computational Methods

Computational spectroscopy has become an indispensable tool for the interpretation and prediction of experimental spectra. By simulating spectra from first principles, researchers can assign spectral features to specific molecular motions or electronic transitions, aiding in the structural elucidation of compounds like this compound.

Vibrational Spectroscopy (IR, Raman) Simulation and Interpretation

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of a molecule. Computational methods, particularly DFT, can accurately predict the vibrational frequencies and intensities of a molecule in its ground electronic state.

The process begins with the geometry optimization of the this compound molecule to find its minimum energy structure. Subsequently, a frequency calculation is performed, which yields a set of vibrational modes, each with a corresponding frequency and intensity. These calculated frequencies are often systematically scaled to account for anharmonicity and other approximations inherent in the computational model, leading to excellent agreement with experimental data.

Each calculated vibrational mode can be visualized as an animation of the atomic motions, allowing for the unambiguous assignment of spectral bands. For this compound, one would expect to see characteristic vibrational modes for the O-H stretch, C-H stretches of the propoxy group and the pyridine ring, C=C and C=N stretching vibrations of the aromatic ring, and C-Cl stretching.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| ν(O-H) | Hydroxyl | ~3600 |

| ν(C-H) | Aromatic | ~3100-3000 |

| ν(C-H) | Aliphatic (Propoxy) | ~2950-2850 |

| ν(C=C), ν(C=N) | Pyridine Ring | ~1600-1450 |

| δ(O-H) | Hydroxyl | ~1400 |

| ν(C-O) | Propoxy | ~1250-1050 |

| ν(C-Cl) | Chloro | ~800-600 |

Note: These are typical frequency ranges and the exact values would be obtained from DFT calculations.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, from which chemical shifts are derived.

The calculated shielding constants are then referenced against the shielding constant of a standard compound, such as tetramethylsilane (TMS), to obtain the chemical shifts. These predicted shifts can be invaluable in assigning complex spectra, distinguishing between isomers, and understanding the electronic environment of each nucleus in this compound. The chemical shifts of the protons on the pyridine ring, the propoxy group, and the hydroxyl proton, as well as the carbons of the pyridine ring and the propoxy group, would provide a detailed fingerprint of the molecule's structure. For instance, the proton on the carbon adjacent to the nitrogen in a pyridine ring is expected to be further downfield due to the nitrogen's electron-withdrawing nature. youtube.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) |

| ¹H | H5 (Pyridine) | ~7.5-8.5 |

| ¹H | H6 (Pyridine) | ~8.0-9.0 |

| ¹H | O-H | Variable (depends on solvent, concentration) |

| ¹H | O-CH₂ (Propoxy) | ~4.0-4.5 |

| ¹H | CH₂-CH₂ (Propoxy) | ~1.8-2.2 |

| ¹H | CH₃ (Propoxy) | ~0.9-1.2 |

| ¹³C | C2 (Pyridine) | ~160-170 |

| ¹³C | C3 (Pyridine) | ~120-130 |

| ¹³C | C4 (Pyridine) | ~170-180 |

| ¹³C | C5 (Pyridine) | ~110-120 |

| ¹³C | C6 (Pyridine) | ~140-150 |

| ¹³C | O-CH₂ (Propoxy) | ~70-80 |

| ¹³C | CH₂-CH₂ (Propoxy) | ~20-30 |

| ¹³C | CH₃ (Propoxy) | ~10-15 |

Note: These are estimated chemical shift ranges and precise values are obtained through computational calculations.

Molecular Docking and Ligand-Binding Interaction Modeling (Theoretical Framework)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein.

The theoretical framework of molecular docking involves two main components: a search algorithm and a scoring function. The search algorithm generates a large number of possible conformations of the ligand within the protein's active site. The scoring function then estimates the binding affinity for each of these conformations, and the conformation with the best score is predicted as the most likely binding mode.

For this compound, a molecular docking study would begin with obtaining the three-dimensional structures of both the ligand and the target protein. The ligand's structure would be optimized using quantum mechanical methods. The protein's active site would be defined, and the docking simulation would be performed.

The results of the docking simulation would provide a binding score, often expressed in terms of binding energy (e.g., kcal/mol), and a detailed visualization of the ligand-protein interactions. These interactions can include hydrogen bonds (e.g., involving the hydroxyl group or the pyridine nitrogen of the ligand), hydrophobic interactions (e.g., with the propoxy group), and halogen bonds (involving the chlorine atom). Understanding these interactions at a molecular level is crucial for structure-based drug design and the optimization of lead compounds. Molecular docking studies have been successfully applied to a variety of pyridine derivatives to understand their binding to biological targets. nih.gov

Table 4: Potential Ligand-Binding Interactions for this compound

| Interaction Type | Ligand Functional Group | Potential Protein Residue Partner |

| Hydrogen Bond Donor | Hydroxyl (-OH) | Asp, Glu, Ser, Thr, Main-chain C=O |

| Hydrogen Bond Acceptor | Pyridine Nitrogen, Hydroxyl Oxygen | Arg, Lys, His, Ser, Thr, Main-chain N-H |

| Hydrophobic Interaction | Propoxy group | Ala, Val, Leu, Ile, Phe, Trp |

| Halogen Bond | Chloro group | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

| π-π Stacking | Pyridine Ring | Phe, Tyr, Trp, His |

Applications of 3 Chloro 2 Propoxypyridin 4 Ol As a Chemical Building Block and Intermediate

Synthesis of Complex Heterocyclic Systems

The structure of 3-Chloro-2-propoxypyridin-4-ol is particularly well-suited for the construction of intricate heterocyclic frameworks, which are of significant interest due to their presence in many biologically active compounds and functional materials.

The reactive sites on the this compound molecule allow for its use in cyclization reactions to form fused heterocyclic systems. The chlorine atom at the 3-position and the hydroxyl group at the 4-position can participate in various condensation and cyclization reactions with other bifunctional molecules to construct bicyclic and polycyclic systems containing the pyridine (B92270) ring. These fused systems are scaffolds for a wide array of compounds with potential applications in medicinal chemistry and materials science. For instance, substituted aminopyridines are known precursors for the synthesis of fused heterocyclic compounds with a broad range of applications. The development of novel, metal-free strategies for creating fused pyrazolo[3,4-b]pyridin-4-ol derivatives highlights the ongoing research in this area.

| Precursor | Reagent | Resulting Fused System |

| 2-Substituted 3-aminopyridines | Various cyclizing agents | Fused heterocyclic compounds |

| 3-Amino-1-phenyl-1H-pyrazol-5(4H)-one, aromatic aldehydes, and β-ketoesters | Piperidine (catalyst) | Pyrazolo[3,4-b]pyridin-4-ol derivatives |

The pyridine core of this compound makes it a suitable starting material for the synthesis of bipyridyl and polypyridyl ligands. These types of ligands are of fundamental importance in coordination chemistry and are widely used in the construction of metal complexes for applications in catalysis, photochemistry, and materials science. The chlorine atom can be displaced through cross-coupling reactions, such as Suzuki or Stille couplings, to link the pyridine ring to other pyridyl units or aromatic systems, thereby forming bipyridyl or polypyridyl structures. The propoxy and hydroxyl groups can be further modified to tune the electronic and steric properties of the resulting ligands. The synthesis of novel 2,3-bipyridine derivatives as potential c-Met inhibitors demonstrates the utility of pyridine-based scaffolds in creating complex and biologically relevant molecules.

Functionalization for Materials Science Applications

The adaptable structure of this compound also lends itself to applications in materials science, where it can be incorporated into polymers or used as a scaffold for functional organic materials.

The hydroxyl group on this compound provides a reactive handle for its incorporation into polymers. It can act as a monomer in condensation polymerizations with suitable comonomers to form polyesters or polyethers. The presence of the chloro and propoxy groups on the pyridine ring can impart specific properties to the resulting polymers, such as thermal stability, solubility, and flame retardancy. Additionally, this compound can be used to modify existing polymers by grafting it onto the polymer backbone, thereby introducing new functionalities. Research into the synthesis of novel functionalized polymers from dichloropyridines showcases the potential of halogenated pyridines in polymer chemistry.

| Polymerization Type | Role of this compound | Potential Polymer Properties |

| Condensation Polymerization | Monomer | Enhanced thermal stability, specific solubility |

| Grafting | Modifying agent | Introduction of novel functionalities |

Beyond polymers, this compound can serve as a core structure, or scaffold, for the synthesis of a variety of functional organic materials. These materials can be designed for applications in areas such as organic electronics, nonlinear optics, and sensor technology. The ability to selectively functionalize the different positions of the pyridine ring allows for the precise control of the electronic and photophysical properties of the final material. For example, the synthesis of novel poly(ether-imide)s derived from 2,3-bis(3,4-dicarboxyphenoxy)pyridine dianhydride illustrates how substituted pyridines can be used to create high-performance materials.

Role in the Development of Bioactive Molecules and Agrochemicals (Synthetic Intermediate Perspective)

From a synthetic intermediate perspective, this compound is a valuable precursor in the multi-step synthesis of various bioactive molecules and agrochemicals. The strategic manipulation of its functional groups allows for the construction of more complex target molecules with desired biological activities. For instance, the pyridine scaffold is a common feature in many pharmaceuticals and agrochemicals. The specific substitution pattern of this compound can be a key element in the design and synthesis of new compounds with potential herbicidal, fungicidal, or insecticidal properties. Research into novel pyridin-2-yloxy)acetamides with herbicidal activities and 2,3-disubstituted pyridines with insecticidal activity underscores the importance of this class of compounds in agrochemical development. Furthermore, the synthesis of novel pyrazolo[3,4-b]pyridine derivatives with antitumor activity highlights the potential of such scaffolds in medicinal chemistry.

| Target Compound Class | Potential Application | Relevant Research |

| Pyridin-2-yloxy)acetamides | Herbicides | Synthesis and herbicidal activities of novel derivatives. |

| 4-Azolyl-substituted 2-(aryloxy)pyridines | Herbicides | Design and synthesis of new herbicidal agents. |

| 2-Alkoxy-6-chloro-4-(1H-pyrazol-1-yl)pyridines | Fungicides | Development of novel fungicidal compounds. |

| 2,3-Disubstituted pyridines | Insecticides | Synthesis of new insecticides against resistant pests. |

| Pyrazolo[3,4-b]pyridine derivatives | Antitumor agents | Exploration of new scaffolds for cancer therapy. |

Information regarding "this compound" is not available in the public domain.

Extensive research for the chemical compound “this compound” has yielded no specific data or scholarly articles pertaining to its direct applications as a chemical building block, its role as a precursor in medicinal chemistry, or its use as a scaffold in agrochemical discovery programs.

While the individual structural components of this molecule—a chlorinated pyridine ring, a propoxy group, and a hydroxyl group—are common motifs in pharmacologically and agrochemically active compounds, information on this specific combination is not present in the available scientific literature and chemical databases.

General information on related chemical classes, such as chloro-substituted pyridines and pyridin-4-ol derivatives, suggests that such compounds can be valuable intermediates in the synthesis of more complex molecules. The presence of chlorine, an alkoxy group, and a hydroxyl function offers multiple reaction sites for further chemical modifications, making them versatile scaffolds in principle.

However, without specific research findings on "this compound," any discussion of its applications would be speculative. The requested detailed research findings, data tables, and specific examples for its use in medicinal and agrochemical programs could not be generated due to the absence of primary or secondary sources referencing this particular compound.

Therefore, the structured article focusing solely on “this compound” with the specified outline cannot be produced at this time.

Emerging Research Frontiers and Future Perspectives on 3 Chloro 2 Propoxypyridin 4 Ol Chemistry

Development of Novel and Efficient Synthetic Strategies for Pyridine (B92270) Derivatization

Current synthetic methodologies for pyridine functionalization often require harsh reaction conditions. google.com The development of milder, more efficient, and regioselective methods is a primary objective. For a compound like 3-Chloro-2-propoxypyridin-4-OL, this would involve creating new catalytic systems and one-pot synthesis methods to modify its structure. google.com The goal is to produce a variety of derivatives for screening and application development. Late-stage functionalization, which allows for the modification of complex molecules in the final steps of a synthesis, is a particularly promising strategy. researchgate.net

| Synthetic Goal | Potential Strategy | Key Challenges |

| Selective C-H functionalization | Transition-metal catalysis | Controlling regioselectivity |

| Introduction of new functional groups | One-pot multi-component reactions | Reaction compatibility and yield optimization |

| Late-stage modification | Photoredox catalysis | Substrate scope and functional group tolerance |

Advanced In-Situ Spectroscopic Characterization of Reaction Intermediates

Understanding the mechanisms of chemical reactions is crucial for optimizing synthetic routes. Advanced in-situ spectroscopic techniques, such as surface-enhanced infrared absorption spectroscopy and real-time NMR, can provide invaluable insights into the transient intermediates formed during the synthesis and derivatization of this compound. doronscientific.comresearchgate.net By observing these short-lived species, chemists can better understand reaction pathways, identify bottlenecks, and design more efficient processes.

| Spectroscopic Technique | Information Gained | Application in Pyridine Chemistry |

| Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS) | Identification of adsorbed reaction intermediates | Studying electrochemical reactions of pyridine derivatives doronscientific.com |

| In-situ NMR Spectroscopy | Real-time monitoring of reaction kinetics and intermediates | Elucidating complex reaction mechanisms |

| X-ray Absorption Spectroscopy (XAS) | Structural and electronic information of catalysts and intermediates | Characterizing catalytic cycles in pyridine synthesis |

Integration of Machine Learning and Artificial Intelligence in Pyridine Synthesis Design

| AI/ML Application | Description | Potential Impact |

| Retrosynthesis Prediction | AI algorithms suggest synthetic pathways to a target molecule. | Faster and more efficient design of synthesis routes. |

| Reaction Outcome Prediction | ML models predict the yield and products of a chemical reaction. | Optimization of reaction conditions and reduced experimental effort. |

| Property Prediction | Predicting the physicochemical and biological properties of virtual compounds. | Prioritization of synthetic targets with high potential. |

Sustainable and Scalable Production Methodologies for Pyridine Building Blocks

The chemical industry is increasingly focused on green and sustainable practices. For the production of pyridine building blocks like this compound, this translates to the use of renewable starting materials, environmentally benign solvents, and energy-efficient processes. The development of scalable flow chemistry processes and the use of recyclable catalysts are key areas of research to make the production of these compounds more economical and sustainable.

| Sustainability Approach | Methodology | Benefit |

| Green Solvents | Utilizing ionic liquids or water as reaction media. | Reduced environmental impact and improved safety. |

| Renewable Feedstocks | Sourcing starting materials from biomass. | Decreased reliance on fossil fuels. |

| Flow Chemistry | Continuous manufacturing processes. | Improved efficiency, safety, and scalability. |

Exploration of New Reactivity Modes and Transformative Applications

The unique electronic properties of the pyridine ring, influenced by the chloro, propoxy, and hydroxyl substituents in this compound, may lead to the discovery of novel reactivity patterns. Research into its coordination chemistry, and its behavior in cycloaddition and cross-coupling reactions could open up new avenues for its application. Ultimately, the goal is to leverage these new transformations to develop materials with novel electronic or optical properties, as well as new therapeutic agents and agrochemicals.

| Research Area | Potential Application |

| Coordination Chemistry | Development of new catalysts and functional materials. |

| Photochemistry | Synthesis of photoresponsive materials and probes. |

| Medicinal Chemistry | Design of novel drug candidates with improved efficacy. |

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc).

- Avoid excess propylating agents to minimize side products like dialkylated derivatives .

Advanced: How can computational methods like DFT elucidate the electronic structure and reactivity of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can:

- Map electrostatic potentials to identify nucleophilic/electrophilic sites (e.g., hydroxyl oxygen vs. chlorinated carbon) .

- Calculate bond dissociation energies (BDEs) to predict stability under thermal or photolytic conditions.

- Simulate reaction pathways : For example, propoxy group introduction via transition state modeling to optimize activation energy .

Q. Validation :

- Compare computed NMR shifts (e.g., H and C) with experimental data to confirm structural accuracy .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- HPLC-MS : C18 column (MeCN/H₂O + 0.1% formic acid) to assess purity and detect trace impurities .

- Elemental Analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values .

Advanced: How to address contradictions in reported biological activities of pyridine derivatives like this compound?

Methodological Answer:

Contradictions may arise from:

- Varied assay conditions (e.g., cell lines, incubation times).

- Purity discrepancies : Impurities (e.g., residual solvents) can skew results.

Q. Resolution Strategies :

- Standardized bioassays : Use identical cell lines (e.g., HEK293) and protocols across studies .

- Dose-response curves : Establish EC₅₀/IC₅₀ values under controlled conditions to compare potency .

- Metabolite profiling : LC-MS to identify degradation products that may interfere with activity .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

Q. Stability Testing :

- Accelerated aging studies (40°C/75% RH for 1 month) with HPLC monitoring .

Advanced: What strategies optimize regioselectivity in functionalizing this compound?

Methodological Answer:

- Directing groups : Introduce temporary substituents (e.g., boronic esters) to steer cross-coupling reactions to specific positions .

- Catalyst design : Pd-catalyzed C-H activation with ligands (e.g., SPhos) enhances selectivity for meta-substitution .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor SNAr mechanisms at the 4-position over 2-position .

Q. Validation :

Basic: How does the electronic nature of substituents influence the reactivity of this compound?

Methodological Answer:

Q. Experimental Proof :

- Hammett plots correlating substituent σ values with reaction rates .

Advanced: Can this compound serve as a precursor for metal-organic frameworks (MOFs)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.